3-Chloro-N-phenylpropanamide
Overview
Description
3-Chloro-N-phenylpropanamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through the Schotten-Baumann reaction . This reaction involves the use of 3-chloropropanoyl chloride . The synthesis process is efficient and atom economical .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . The IUPAC name for this compound is this compound .Physical and Chemical Properties Analysis
This compound has a boiling point of 360.2°C at 760 mmHg . It is stored in an inert atmosphere at room temperature . The compound has a predicted density of 1.220±0.06 g/cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- 3-Chloro-N-phenylpropanamide derivatives have been used in synthesizing various chemical compounds. For instance, studies have utilized these compounds for crystal structure analysis, spectral IR, NMR, UV-Vis investigations, and for exploring their non-linear optical (NLO) properties. Such studies are crucial in understanding the molecular structure and electronic properties of these compounds (Demir et al., 2016).
Chemoselective Reactions and Synthesis
- The compound has been used to study chemoselective reactions, particularly focusing on the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, which are important in medicinal chemistry (Hajji et al., 2002).
Biocatalysis and Chiral Precursors
- It serves as a chiral precursor in the biocatalysis process. For example, its derivatives have been used in the asymmetric reduction of ketones to produce chiral alcohols, which are key intermediates in synthesizing antidepressants (Yang et al., 2009).
Antimicrobial Properties
- Some derivatives of this compound have been evaluated for their antimicrobial properties. This includes studies on their activity against various bacteria and fungi, showcasing their potential use in pharmaceuticals (Fuloria et al., 2009).
Green Synthesis Techniques
- The compound has been a part of research in green chemistry, particularly in synthesizing kojic acid derivatives. This emphasizes the environmental aspect of chemical synthesis, promoting methods that are less harmful to the environment (Li et al., 2013).
Catalytic Reduction Studies
- It has been used in catalytic reduction studies, where derivatives of this compound were reduced using specific reagents. Such studies are crucial for understanding reaction mechanisms and for the development of new synthetic methods (Vilhelmsen et al., 2008).
Biosynthesis of Chiral Intermediates
- The compound is integral in the biosynthesis of chiral intermediates for antidepressants. This involves engineering specific enzymes for the asymmetric reduction of substrates, a key process in producing pharmaceuticals (Shao et al., 2020).
Safety and Hazards
The safety information for 3-Chloro-N-phenylpropanamide indicates that it is a potential hazard. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The development of an efficient and robust continuous flow process for the synthesis of acrylamides, including 3-Chloro-N-phenylpropanamide, is a promising direction for future research . This approach could lead to more sustainable chemistry, minimizing side-products and enabling safe and convenient scale-up .
Mechanism of Action
Biochemical Pathways
It’s known that this compound can be used in the synthesis of functional acrylamides, which are valuable intermediates for organic synthesis and building blocks in many industrial areas, like polymer synthesis, fine chemicals, and pharmaceutics .
Pharmacokinetics
As a synthetic intermediate, it’s primarily used in laboratory settings rather than administered in biological systems .
Result of Action
As a synthetic intermediate, its primary role is in the synthesis of other compounds rather than exerting a direct biological effect .
Action Environment
The action of 3-Chloro-N-phenylpropanamide is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. In a laboratory setting, the reaction conditions can be carefully controlled to optimize the yield of the desired product .
Properties
IUPAC Name |
3-chloro-N-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXJYUFHAXXSAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286583 | |
Record name | 3-Chloro-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-04-6 | |
Record name | 3460-04-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-N-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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